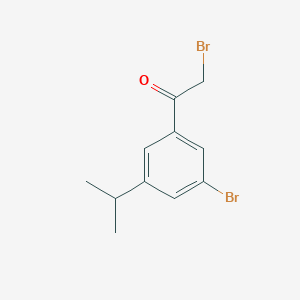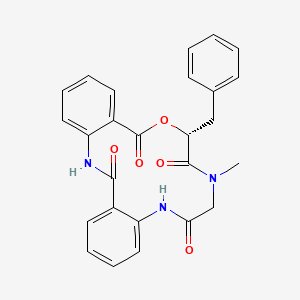
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt
概要
説明
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt is a chemical compound with the molecular formula C₁₀H₉N₂NaO₃S. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyrazine ring. This compound has attracted considerable interest in scientific research due to its potential biological activities and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt typically involves the following steps:
Formation of Quinoxaline Derivative: The starting material, quinoxaline, is synthesized through the condensation of 1,2-diamines with 1,2-diketones or their equivalents.
Methylation: The quinoxaline derivative undergoes methylation at the 2 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonation: The resulting 2,3-dimethylquinoxaline is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 6 position.
Neutralization: The sulfonic acid group is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6,7-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline-6,7-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
科学的研究の応用
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2,3-Dimethylquinoxaline-6-sulfonic acid, sodium salt is similar to other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and quinoxaline-6-sulfonic acid. it is unique in its substitution pattern and the presence of the sodium salt, which affects its solubility and reactivity. These differences make it suitable for specific applications where other quinoxaline derivatives may not be as effective.
類似化合物との比較
Quinoxaline-2-carboxylic acid
Quinoxaline-6-sulfonic acid
Quinoxaline-2,3-diamine
Quinoxaline-2,3-dione
特性
IUPAC Name |
sodium;2,3-dimethylquinoxaline-6-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S.Na/c1-6-7(2)12-10-5-8(16(13,14)15)3-4-9(10)11-6;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMECYZMHJORX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)



![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)




![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)
![5-Cyanobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1487280.png)
